1,2,4-Triazol-5-One

Crystallography Solid-State Chemistry Structural Biology

1,2,4-Triazol-5-one (CAS 4045-72-1) is the essential heterocyclic scaffold for c-FMS/c-KIT kinase inhibitors and the direct chemical precursor to NTO insensitive high explosive. Unlike generic 1,2,4-triazoles, the 5-one carbonyl and stable 1H,4H tautomer provide the precise hydrogen-bonding and metal-coordination geometry required for pharmacophore binding and energetic material synthesis. Procure with confidence: our high-purity lot delivers reliable solid-state properties validated by X-ray crystallography, enabling consistent performance in medicinal chemistry, corrosion inhibitor design, and next-generation munition development. Request a quote for research or bulk quantities.

Molecular Formula C2HN3O
Molecular Weight 83.05
CAS No. 4045-72-1; 42131-33-9
Cat. No. B2904161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazol-5-One
CAS4045-72-1; 42131-33-9
Molecular FormulaC2HN3O
Molecular Weight83.05
Structural Identifiers
SMILESC1=NC(=O)N=N1
InChIInChI=1S/C2HN3O/c6-2-3-1-4-5-2/h1H
InChIKeyMDTUWBLTRPRXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Triazol-5-One (CAS 4045-72-1) for R&D Procurement: Core Structural and Chemical Profile


1,2,4-Triazol-5-one (CAS: 4045-72-1, also referenced as 42131-33-9) is the parent scaffold of the 1,2,4-triazol-5-one class, existing as a planar heterocycle with a carbonyl group at the 5-position [1]. This core structure provides a distinct platform for derivatization across pharmaceuticals, agrochemicals, and energetic materials [2]. X-ray crystallography definitively establishes its solid-state form as the 1H,4H-1,2,4-triazol-5-one tautomer crystallizing in a monoclinic Pn space group, providing a reliable foundation for crystallographic studies and solid-form development [3].

Why 1,2,4-Triazol-5-One Cannot Be Replaced by Generic Triazoles in Precision Applications


Substituting 1,2,4-triazol-5-one with a generic 1,2,4-triazole or an alternative analog (e.g., 3-amino-1,2,4-triazole) introduces critical failure points in performance-driven applications. The 5-one scaffold exhibits a distinct tautomeric equilibrium favoring the 1H,4H form, which differs fundamentally from the 1H-1,2,4-triazole tautomerism and directly impacts hydrogen-bonding networks, metal coordination geometry, and solid-state stability [1]. Furthermore, the carbonyl group at the 5-position is a non-negotiable pharmacophoric requirement in kinase inhibition patents (e.g., c-FMS, c-KIT) and is essential for forming stable metal complexes in corrosion inhibition and energetic material formulations [2][3].

Quantitative Differentiation Guide for 1,2,4-Triazol-5-One: Head-to-Head Performance Data Against Analogs


Crystallographic Fingerprint: Solid-State Confirmation of the 1H,4H Tautomer

1,2,4-Triazol-5-one (TO) provides a definitive crystallographic benchmark that distinguishes it from its parent 1,2,4-triazole. X-ray single-crystal diffraction of TO confirms it adopts the 1H,4H-1,2,4-triazol-5-one tautomer in the solid state, crystallizing in the monoclinic crystal system, space group Pn [1]. This is in direct contrast to the parent 1,2,4-triazole, which crystallizes in the orthorhombic space group Pna21 [2].

Crystallography Solid-State Chemistry Structural Biology

Tautomer Stability: 9.4 kcal/mol Energy Advantage Over 5-Hydroxy Form

1,2,4-Triazol-5-one exhibits a strong thermodynamic preference for the 1H,4H tautomer over its 5-hydroxy-1H-1,2,4-triazole form. Molecular orbital calculations at the 3-21G//3-21G and 6-31G*//3-21G levels show the 1H,4H tautomer is the most stable form, with the 5-hydroxy tautomer lying 9.4 kcal/mol higher in energy [1].

Computational Chemistry Tautomerism Drug Design

Synthesis Efficiency: Direct Precursor to the Insensitive Explosive NTO

1,2,4-Triazol-5-one is the direct and essential precursor for the synthesis of 3-nitro-1,2,4-triazol-5-one (NTO), a next-generation insensitive munition. NTO, derived directly from 1,2,4-triazol-5-one, exhibits a crystal density of 1.93 g/cm³ and a calculated detonation velocity and pressure equivalent to RDX, yet is significantly less sensitive [1].

Energetic Materials Synthetic Chemistry Process Development

Corrosion Inhibition: Triazolone Scaffold Outperforms Parent Triazole on Copper

The 1,2,4-triazol-5-one scaffold provides a superior corrosion inhibition platform compared to the parent 1,2,4-triazole on copper surfaces. Electrochemical quartz crystal microbalance (EQCM) and X-ray photoelectron spectroscopy (XPS) studies on copper in 3 wt.% NaCl solution show that while 3-amino-1,2,4-triazole is a more effective inhibitor than 1,2,4-triazole, the 1,2,4-triazole forms a thicker surface layer more rapidly [1]. Derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one, with calculated quantum chemical parameters (EHOMO, ELUMO, ΔE), exhibit a strong correlation with high inhibition efficiency, outperforming the parent triazole [2].

Corrosion Science Materials Chemistry Surface Engineering

Synthetic Versatility: Chloride-Free Process for High-Purity Material

A patented process for producing 1,2,4-triazol-5-one yields a chloride ion-free product, a critical quality attribute for many applications. This is achieved by reacting an aqueous hydrazine solution with urea to form semicarbazide, followed by reaction with formic acid, eliminating chloride-containing byproducts common in other synthetic routes [1]. In contrast, the common synthesis for the analog 3-amino-1,2,4-triazole often involves chloride-containing intermediates or reagents, potentially leading to chloride contamination in the final product.

Process Chemistry High-Purity Synthesis Industrial Manufacturing

Primary Industrial and Research Applications of 1,2,4-Triazol-5-One Based on Performance Evidence


Pharmaceutical R&D: Kinase Inhibitor Scaffold

1,2,4-Triazol-5-one is a core scaffold for developing small-molecule kinase inhibitors targeting c-FMS (CSF-1R), c-KIT, and PDGFR kinases, as detailed in patent literature [4]. The 5-one moiety is essential for binding affinity and selectivity, a feature absent in the parent 1,2,4-triazole, making it the compound of choice for medicinal chemistry programs in oncology and autoimmune disease.

Advanced Energetic Materials: NTO Precursor

This compound is the direct chemical precursor to 3-nitro-1,2,4-triazol-5-one (NTO), a leading insensitive high explosive [4]. Its procurement is a prerequisite for the synthesis and scale-up of NTO, which offers the performance of RDX with significantly improved safety characteristics (lower sensitivity) for use in next-generation munitions.

Corrosion Science: Next-Gen Inhibitor Design

The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold serves as a high-performance platform for designing corrosion inhibitors, as demonstrated by DFT calculations correlating its electronic properties (EHOMO, ELUMO) with high inhibition efficiency on iron surfaces [4]. This enables a computational-first approach to developing tailored inhibitors for specific alloys and environments.

Coordination Chemistry: Ligand for Metal Complexes

The compound acts as a versatile ligand for first-row transition metals (e.g., Zn(II), Cu(II), Ni(II), Co(II)), forming stable complexes with well-defined geometries [4][5]. The 1H,4H tautomeric form and specific donor atoms provide unique coordination environments compared to triazole-based ligands, useful in catalysis and materials science.

Technical Documentation Hub

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